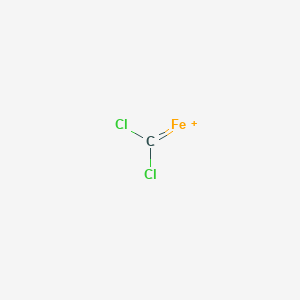
(Dichloromethylidene)iron(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dichloromethylidene)iron(1+) is a coordination compound featuring iron in a unique oxidation state This compound is of interest due to its potential applications in various fields of chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)iron(1+) typically involves the reaction of iron precursors with dichloromethylidene-containing reagents under controlled conditions. One common method involves the use of iron(II) chloride and dichloromethylidene precursors in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures (≥100°C) .
Industrial Production Methods: While specific industrial production methods for (Dichloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions: (Dichloromethylidene)iron(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states, often involving electron transfer reagents.
Substitution: Ligand substitution reactions are common, where the dichloromethylidene ligand can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
科学的研究の応用
(Dichloromethylidene)iron(1+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of iron metabolism and related disorders.
Industry: It is investigated for its use in materials science, particularly in the development of novel magnetic materials and electronic devices
作用機序
The mechanism by which (Dichloromethylidene)iron(1+) exerts its effects involves coordination chemistry principles. The iron center can undergo various redox reactions, ligand exchanges, and coordination with other molecules. These interactions are mediated by the electronic properties of the dichloromethylidene ligand, which can stabilize different oxidation states of iron and facilitate electron transfer processes .
類似化合物との比較
(Dichloromethylidene)nickel(1+): Similar in structure but with nickel as the central metal.
(Dichloromethylidene)cobalt(1+): Features cobalt instead of iron, with similar reactivity patterns.
(Dichloromethylidene)manganese(1+): Manganese-based analog with distinct redox properties.
Uniqueness: (Dichloromethylidene)iron(1+) is unique due to the specific electronic configuration of iron and its ability to participate in a wide range of chemical reactions. The dichloromethylidene ligand provides a unique stabilization to the iron center, making it distinct from its nickel, cobalt, and manganese counterparts .
特性
CAS番号 |
90143-34-3 |
|---|---|
分子式 |
CCl2Fe+ |
分子量 |
138.76 g/mol |
IUPAC名 |
dichloromethylideneiron(1+) |
InChI |
InChI=1S/CCl2.Fe/c2-1-3;/q;+1 |
InChIキー |
WJHGKIWUQHRGGE-UHFFFAOYSA-N |
正規SMILES |
C(=[Fe+])(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


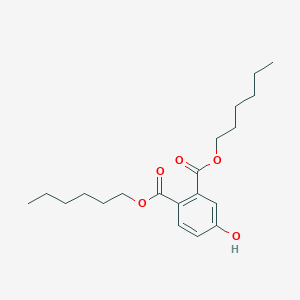
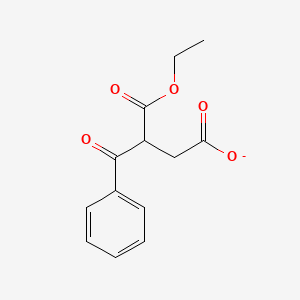
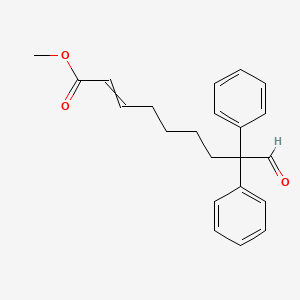
![2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol](/img/structure/B14373248.png)
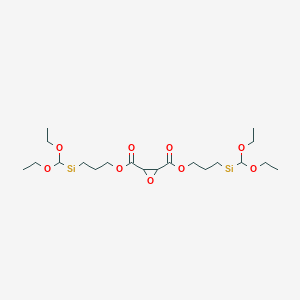
![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)

![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
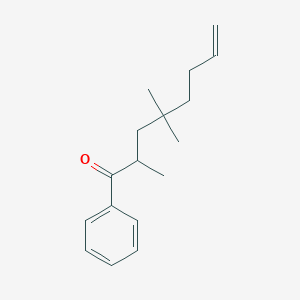
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
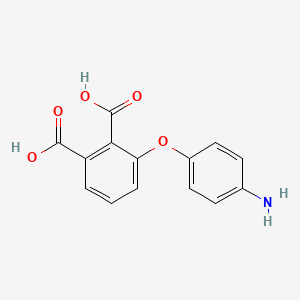
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
